molecular formula C14H18N4OS B269910 N,N-diethyl-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

N,N-diethyl-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

货号 B269910
分子量: 290.39 g/mol
InChI 键: WRTSDLCMBZCJIF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N,N-diethyl-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide, commonly known as PTAA, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PTAA is a sulfhydryl-containing compound that belongs to the class of 1,2,4-triazoles, which have been extensively studied for their pharmacological properties.

作用机制

The exact mechanism of action of PTAA is not fully understood, but it is believed to exert its pharmacological effects through the modulation of various signaling pathways. PTAA has been shown to activate the p38 MAPK pathway, which is involved in cell proliferation, differentiation, and apoptosis. Moreover, PTAA has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
PTAA has been shown to have various biochemical and physiological effects in animal models. In cancer research, PTAA has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Moreover, PTAA has been shown to inhibit angiogenesis by reducing the expression of VEGF and MMP-2. In inflammation research, PTAA has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. Furthermore, PTAA has been shown to reduce oxidative stress and inflammation in animal models of neurodegenerative diseases.

实验室实验的优点和局限性

PTAA has several advantages for lab experiments, including its high purity and stability, which make it suitable for in vitro and in vivo studies. Moreover, PTAA has low toxicity and is well-tolerated in animal models. However, PTAA has some limitations, including its limited solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics. Moreover, PTAA has not been extensively studied in human clinical trials, and its safety and efficacy in humans remain to be determined.

未来方向

There are several future directions for PTAA research, including the development of novel PTAA derivatives with improved pharmacological properties. Moreover, further studies are needed to elucidate the exact mechanism of action of PTAA and its potential targets. Furthermore, more preclinical and clinical studies are needed to determine the safety and efficacy of PTAA in humans. Finally, PTAA has potential applications in other fields, including infectious diseases and metabolic disorders, and further studies are needed to explore these potential applications.
Conclusion
In conclusion, PTAA is a novel compound that has shown promising potential for therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. PTAA exerts its pharmacological effects through the modulation of various signaling pathways, and has been shown to have various biochemical and physiological effects in animal models. Although PTAA has some limitations, it has several advantages for lab experiments, and there are several future directions for PTAA research.

合成方法

PTAA can be synthesized using a multi-step reaction involving the condensation of ethyl 2-bromoacetate with sodium sulfide followed by cyclization with phenylhydrazine and subsequent reaction with diethylamine. The final product is obtained as a white crystalline solid with a melting point of 160-162 °C.

科学研究应用

PTAA has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. In cancer research, PTAA has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation is a hallmark of many diseases, including rheumatoid arthritis, and PTAA has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Moreover, PTAA has shown neuroprotective effects by reducing oxidative stress and inflammation in animal models of neurodegenerative diseases.

属性

产品名称

N,N-diethyl-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

分子式

C14H18N4OS

分子量

290.39 g/mol

IUPAC 名称

N,N-diethyl-2-[(4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C14H18N4OS/c1-3-17(4-2)13(19)10-20-14-16-15-11-18(14)12-8-6-5-7-9-12/h5-9,11H,3-4,10H2,1-2H3

InChI 键

WRTSDLCMBZCJIF-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)CSC1=NN=CN1C2=CC=CC=C2

规范 SMILES

CCN(CC)C(=O)CSC1=NN=CN1C2=CC=CC=C2

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。